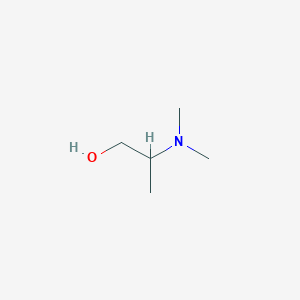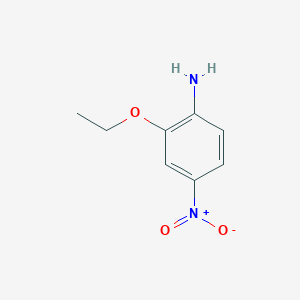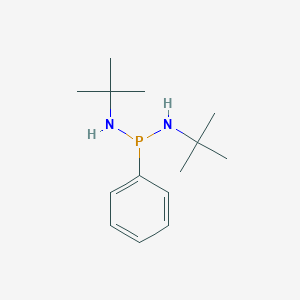
1-Phenyl-1H-pyrazol-4-ol
Overview
Description
1-Phenyl-1H-pyrazol-4-ol is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and one hydroxyl group attached to a phenyl ring. This compound is part of the pyrazole family, which is known for its diverse biological and pharmacological activities. The presence of the hydroxyl group at the fourth position and the phenyl group at the first position makes this compound unique and significant in various chemical and biological applications.
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to interact with various biological targets, including enzymes and receptors, contributing to their diverse pharmacological effects .
Mode of Action
For instance, a choline analog containing a 1-phenyl-1H-pyrazol-4-yl group has been shown to interact with muscarinic receptors, leading to cardiovascular effects .
Biochemical Pathways
Pyrazole derivatives have been associated with various biochemical pathways, depending on their specific structures and targets .
Pharmacokinetics
The pharmacokinetic properties of pyrazole derivatives can vary widely depending on their specific structures .
Result of Action
Pyrazole derivatives have been associated with a range of effects, including antimicrobial, antileishmanial, and antimalarial activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrazole derivatives .
Biochemical Analysis
Biochemical Properties
4-Hydroxy-1-phenylpyrazole is a derivative of pyrazole, a nitrogen-containing heterocyclic compound . Pyrazole derivatives have been reported to exhibit diverse functionality and stereochemical complexity, making them invaluable in the field of therapeutic agents .
Cellular Effects
Pyrazole derivatives have been reported to exhibit a wide range of physiological and pharmacological activities . Therefore, it is plausible that 4-Hydroxy-1-phenylpyrazole may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on the properties of similar pyrazole derivatives, it is likely that 4-Hydroxy-1-phenylpyrazole exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 4-Hydroxy-1-phenylpyrazole at different dosages in animal models are not yet known. Similar compounds such as fipronil, a phenylpyrazole insecticide, have been studied in animal models. The acute oral LD50 of fipronil is 97 mg/kg in rats and 95 mg/kg in mice .
Metabolic Pathways
A study on the metabolism of the phenylpyrazole insecticide fipronil by the soil fungus Cunninghamella elegans suggests that cytochrome P450 (CYP) and flavin-dependent monooxygenase (FMO) may participate in the metabolism of phenylpyrazole compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-1H-pyrazol-4-ol typically involves the cyclization of hydrazines with carbonyl compounds. One common method is the reaction of phenylhydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions. This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as acids or bases are used to facilitate the cyclization process, and purification is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of 4-oxo-1-phenylpyrazole.
Reduction: The compound can be reduced to form 4-hydroxy-1-phenylpyrazoline.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products:
Oxidation: 4-oxo-1-phenylpyrazole
Reduction: 4-hydroxy-1-phenylpyrazoline
Substitution: Various substituted phenylpyrazoles depending on the electrophile used.
Scientific Research Applications
1-Phenyl-1H-pyrazol-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new materials and catalysts.
Biology: The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Due to its pharmacological properties, this compound is investigated for potential therapeutic applications, including drug development for treating infections and inflammatory diseases.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
1-Phenylpyrazole: Lacks the hydroxyl group, resulting in different chemical and biological properties.
4-Hydroxy-3,5-dimethyl-1-phenylpyrazole: Contains additional methyl groups, which can influence its reactivity and biological activity.
4-Hydroxy-1-(4-methylphenyl)pyrazole:
Uniqueness: 1-Phenyl-1H-pyrazol-4-ol is unique due to the presence of both the hydroxyl and phenyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
1-phenylpyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-9-6-10-11(7-9)8-4-2-1-3-5-8/h1-7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIIFXHEHLRVNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339316 | |
| Record name | 4-Hydroxy-1-phenylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076-60-4 | |
| Record name | 4-Hydroxy-1-phenylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-1H-pyrazol-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea](/img/structure/B94325.png)





![16-thiaoctacyclo[15.12.0.02,15.03,8.04,28.09,14.018,23.024,29]nonacosa-1(17),2(15),3(8),4,6,9,11,13,18,20,22,24(29),25,27-tetradecaene](/img/structure/B94336.png)

![4-[(Dimethylamino)methyl]phenol](/img/structure/B94340.png)


![2-Oxaspiro[4.7]dodecane](/img/structure/B94346.png)

